BenchChemオンラインストアへようこそ!

3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

Structural differentiation Halogen substitution pattern Lipophilicity

Procure 3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide (CAS 392239-31-5) as a uniquely substituted tetra-chlorinated benzophenone-benzamide for NaV1.7 inhibition research. Its distinctive 2-chlorobenzoyl ketone bridge and precise chlorination pattern are essential for ion channel probe studies; generic benzamide replacements cannot replicate its pharmacological profile.

Molecular Formula C20H11Cl4NO2
Molecular Weight 439.11
CAS No. 392239-31-5
Cat. No. B2725930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
CAS392239-31-5
Molecular FormulaC20H11Cl4NO2
Molecular Weight439.11
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Cl
InChIInChI=1S/C20H11Cl4NO2/c21-12-5-6-18(25-20(27)11-7-13(22)9-14(23)8-11)16(10-12)19(26)15-3-1-2-4-17(15)24/h1-10H,(H,25,27)
InChIKeyVGSBNPUQPICQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide (CAS 392239-31-5): Core Identity and Procurement Baseline


3,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide (CAS 392239-31-5, molecular formula C₂₀H₁₁Cl₄NO₂, molecular weight 439.11 g/mol) is a tetra-chlorinated benzamide derivative belonging to the class of N-arylbenzamides with a benzophenone substructure [1]. It carries chlorine atoms at the 3- and 5-positions of the benzamide ring, a chlorine at the 4-position of the central aniline ring, and a chlorine at the 2-position of the pendant benzoyl group [1]. The compound has been referenced in patent families assigned to Genentech, Inc. and Xenon Pharmaceuticals Inc. as a pharmacologically active substituted benzamide targeting voltage-gated sodium channels (e.g., NaV1.7) [2]. It is also structurally related to benzamide-based P2X7 receptor antagonist scaffolds, though direct quantitative profiling data for this exact compound remains limited in the open scientific literature [3].

Why Generic Benzamide Substitution Fails: Structural Intricacies of 3,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide


Simple in-class substitution of N-arylbenzamides is unreliable because the pharmacological profile of this chemotype is exquisitely sensitive to the number, position, and electronic character of halogen substituents [1]. The target compound features a distinctive ortho-2-chlorobenzoyl ketone bridge that introduces both steric bulk and a hydrogen-bond-accepting carbonyl adjacent to the aniline nitrogen, a structural motif absent in simpler dichlorobenzamides such as 3,5-dichloro-N-(2-chlorophenyl)benzamide or 3,5-dichloro-N-(4-chlorophenyl)benzamide [2]. This benzophenone substructure alters molecular conformation (dihedral angles), lipophilicity (XLogP3-AA = 7.2 vs. approximately 4.5–5.5 for mono-chlorinated N-phenylbenzamides), and hydrogen-bonding capacity, all of which directly impact target engagement, membrane permeability, and off-rate kinetics at ion channels [1]. Without this exact substitution pattern, both potency and selectivity at NaV1.7 and P2X7 receptors are expected to differ substantially, as structure-activity relationship (SAR) studies in the patent literature demonstrate that even single-chlorine positional shifts in benzamide antagonists can cause >10-fold changes in IC₅₀ values [2]. Consequently, procurement of a generic benzamide building block without this precise substitution array cannot guarantee equivalent biological performance, making targeted sourcing essential.

Quantitative Differentiation Evidence for 3,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide: A Procurement-Focused Evidence Guide


Unique Tetra-Chlorinated Benzophenone-Benzamide Architecture Versus Simpler Dichlorobenzamide Analogs

The target compound possesses four chlorine atoms distributed across three aromatic rings in a pattern that is structurally distinct from the simpler dichlorobenzamide derivatives commonly used as synthetic intermediates. Compared to 3,5-dichloro-N-(2-chlorophenyl)benzamide, which carries only three chlorine atoms and lacks the benzoyl bridge, the target compound has a higher molecular weight (439.11 vs. ~300.6 g/mol), substantially elevated lipophilicity (XLogP3-AA = 7.2 vs. ~4.2, a difference of approximately 3 log units), and four rotatable bonds versus two in the simpler analog [1]. The ortho-2-chlorobenzoyl group introduces a second carbonyl oxygen capable of acting as a hydrogen-bond acceptor, which is absent in unchlorinated or mono-chlorinated N-phenylbenzamides [1]. This combination of features creates a unique three-dimensional pharmacophore that cannot be replicated by any single-position halogen variation [2].

Structural differentiation Halogen substitution pattern Lipophilicity

Patent-Classified Target Engagement at NaV1.7 Voltage-Gated Sodium Channels

The compound falls within the Markush structure of Genentech and Xenon's substituted benzamide patent series (EP3074377, WO2015075594) claiming sodium channel inhibitors, specifically NaV1.7 blockers [1]. While individual IC₅₀ values for this exact compound (CAS 392239-31-5) have not been published in peer-reviewed journals, the patent family demonstrates that benzamide derivatives with analogous 3,5-dichloro and ortho-benzoyl substitution patterns achieve NaV1.7 inhibitory potencies in the nanomolar to low-micromolar range using automated patch-clamp electrophysiology in HEK293 cells expressing human NaV1.7 channels [1]. For comparison, the unsubstituted benzamide core is essentially inactive at NaV1.7 (IC₅₀ > 30 μM), while the simplest dichlorobenzamide analogs lacking the benzophenone moiety show significantly reduced potency (class-level inference from patent SAR tables). The compound is also structurally distinct from PF-05089771 (a non-benzamide NaV1.7 inhibitor with IC₅₀ = 11 nM), providing a chemically differentiated tool for exploring alternative binding modes [2].

NaV1.7 inhibition Sodium channel blocker Pain research

Structurally Distinct from Common P2X7 Benzamide Antagonist Scaffolds

Several well-characterized benzamide P2X7 antagonists, such as A-438079 (IC₅₀ = 123 nM at human recombinant P2X7 in HEK293 cells) and compounds from the Actelion benzamide series, share a common N-arylbenzamide core but differ critically in substitution pattern [1]. A-438079 lacks the 2-chlorobenzoyl bridge and instead carries distinct heterocyclic modifications, resulting in different selectivity profiles across P2X receptor subtypes [1]. The target compound's tetra-chlorinated benzophenone-benzamide architecture places it in a separate structural cluster within the benzamide P2X7 antagonist landscape. Available patent data (WO2014083043) indicate that ortho-benzoyl substitution on the aniline ring can modulate P2X7 antagonist potency and physicochemical properties independently of the benzamide ring chlorination pattern [2]. Since no direct P2X7 IC₅₀ for CAS 392239-31-5 has been publicly disclosed, its activity at this target must be considered unvalidated; however, its structural features suggest it could serve as a distinct chemotype for exploring P2X7 SAR.

P2X7 receptor Benzamide antagonist Inflammation

Synthetic Accessibility via Well-Established Dichlorobenzamide Chemistry

The compound can be synthesized by condensation of 3,5-dichlorobenzoyl chloride with the corresponding 2-aminobenzophenone derivative in N,N-dimethylformamide at 60 °C, following the general procedure established for dichlorobenzamide derivatives [1]. This route parallels the synthesis of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide, which were obtained in good yields (typically 60–85%) under identical conditions [1]. The key differentiating step is the preparation of the 2-amino-4-chloro-2'-chlorobenzophenone intermediate, which requires a Friedel-Crafts acylation or benzoylation sequence not necessary for simpler dichlorobenzamide analogs. This additional synthetic complexity translates to higher procurement cost and longer lead times compared to off-the-shelf dichlorobenzamides, but it is precisely this synthetic investment that delivers the unique benzophenone pharmacophore critical for target engagement [1].

Synthetic route 3,5-Dichlorobenzoyl chloride Chemical procurement

Procurement-Relevant Application Scenarios for 3,5-Dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide


NaV1.7 Sodium Channel Inhibitor Probe for Pain Pharmacology Research

Based on its classification within Genentech/Xenon's substituted benzamide patent family [1], this compound is best deployed as a chemical probe for studying voltage-gated sodium channel NaV1.7 inhibition in recombinant cell lines (e.g., HEK293 stably expressing human NaV1.7). Its tetra-chlorinated benzophenone architecture distinguishes it from other NaV1.7 inhibitor chemotypes, offering a unique tool for exploring binding site interactions orthogonal to aryl sulfonamide and acyl sulfonamide series. Researchers should verify potency via automated patch-clamp electrophysiology before use in in vivo pain models.

P2X7 Receptor Antagonist SAR Expansion and Selectivity Profiling

Although direct P2X7 activity data for this compound are not publicly available, its structural placement within the benzamide P2X7 antagonist landscape [2] makes it a candidate for SAR expansion studies. It is particularly suited for profiling against A-438079 and related benzamide antagonists to assess the impact of the 2-chlorobenzoyl substituent on P2X7 subtype selectivity and physicochemical properties. Procurement is recommended only when accompanied by in-house P2X7 functional assay validation.

Synthetic Intermediate for Advanced Benzamide-Derived Chemical Libraries

The compound serves as a functionalized building block for constructing focused chemical libraries around the benzophenone-benzamide scaffold [3]. Its four chlorine substituents provide multiple vectors for further diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). The 2-chlorobenzoyl ketone can also be reduced or modified to generate secondary alcohol or methylene analogs, enabling systematic exploration of linker geometry on target binding.

Physicochemical Reference Standard for High-Lipophilicity Benzamide Analogs

With a computed XLogP3-AA of 7.2 and a high degree of halogenation [4], this compound can be employed as a reference standard for evaluating the impact of extreme lipophilicity on assay performance, including non-specific binding, aggregation propensity, and solubility limitations. It provides a benchmark for comparing the behavior of lower-lipophilicity benzamide analogs in biochemical and cellular assays.

Quote Request

Request a Quote for 3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.